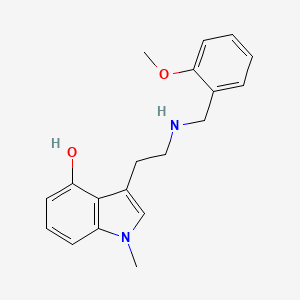
5-HT2 agonist-1 (free base)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-HT2 agonist-1 (free base): is a potent agonist for the serotonin receptors 5-HT2A, 5-HT2B, and 5-HT2C. It exhibits high affinity with IC50 values of 10 nM, 8.3 nM, and 1.6 nM, respectively . This compound is primarily used in research related to central nervous system disorders, including depression, alcoholism, tobacco and cocaine addiction, inflammation, cluster headaches, post-traumatic stress disorder (PTSD), and seizure disorders .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-HT2 agonist-1 (free base) involves the preparation of 3-(2-(aminoethyl)-indol-4-ol derivatives . The synthetic route typically includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis or other suitable methods.
Introduction of the Aminoethyl Side Chain: The aminoethyl side chain is introduced via alkylation or reductive amination.
Hydroxylation: The hydroxyl group is introduced at the 4-position of the indole ring through selective hydroxylation reactions.
Industrial Production Methods: Industrial production of 5-HT2 agonist-1 (free base) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as crystallization, chromatography, and recrystallization to obtain the pure compound.
化学反応の分析
Types of Reactions: 5-HT2 agonist-1 (free base) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halogens, alkylating agents, or acylating agents for substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reaction conditions and reagents used.
科学的研究の応用
5-HT2 agonist-1 (free base) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationships of serotonin receptors.
Biology: Employed in research to understand the role of serotonin receptors in various biological processes.
Industry: Utilized in the development of new pharmaceuticals targeting serotonin receptors.
作用機序
The mechanism of action of 5-HT2 agonist-1 (free base) involves its binding to and activation of the serotonin receptors 5-HT2A, 5-HT2B, and 5-HT2C . Upon binding, the compound induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. These pathways include:
G Protein-Coupled Receptor (GPCR) Signaling: Activation of GPCRs leads to the activation of second messengers such as cyclic adenosine monophosphate (cAMP) and inositol triphosphate (IP3).
Intracellular Calcium Mobilization: The activation of 5-HT2 receptors results in the release of intracellular calcium, which plays a crucial role in various cellular processes.
類似化合物との比較
Psilocin: A naturally occurring psychedelic compound that also acts as a 5-HT2A receptor agonist.
LSD (Lysergic Acid Diethylamide): A potent hallucinogen that activates 5-HT2A receptors.
Mescaline: A naturally occurring psychedelic that targets 5-HT2A receptors.
Uniqueness: 5-HT2 agonist-1 (free base) is unique due to its high affinity and selectivity for the 5-HT2A, 5-HT2B, and 5-HT2C receptors . This selectivity makes it a valuable tool for studying the specific roles of these receptors in various physiological and pathological processes. Additionally, its potential therapeutic applications in treating central nervous system disorders further highlight its significance in scientific research.
特性
分子式 |
C19H22N2O2 |
|---|---|
分子量 |
310.4 g/mol |
IUPAC名 |
3-[2-[(2-methoxyphenyl)methylamino]ethyl]-1-methylindol-4-ol |
InChI |
InChI=1S/C19H22N2O2/c1-21-13-15(19-16(21)7-5-8-17(19)22)10-11-20-12-14-6-3-4-9-18(14)23-2/h3-9,13,20,22H,10-12H2,1-2H3 |
InChIキー |
LIJXYAFGSPXNAL-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=C1C=CC=C2O)CCNCC3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dipropane-2-Sulfonamide](/img/structure/B12382131.png)


![(3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-13-ethyl-3-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B12382139.png)
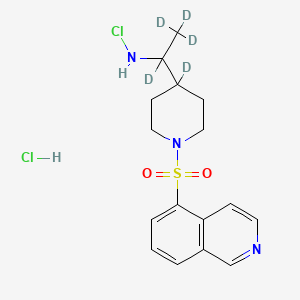

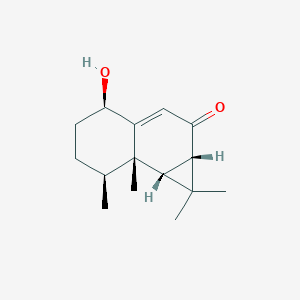
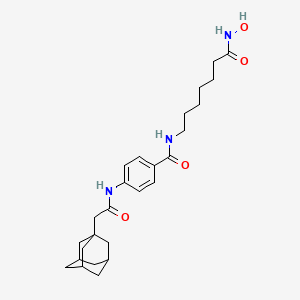
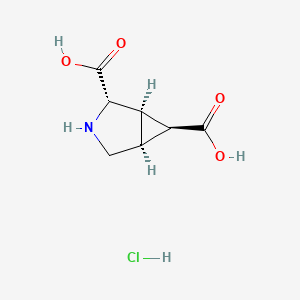
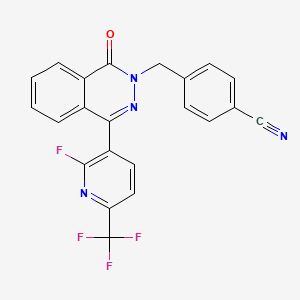
![(11S,14S,17S)-14-(4-aminobutyl)-11-(3-aminopropyl)-22,25-dichloro-17-(1H-indol-3-ylmethyl)-16-methyl-2-thia-4,10,13,16,19-pentazatricyclo[19.4.0.03,8]pentacosa-1(25),3(8),4,6,21,23-hexaene-12,15,18-trione](/img/structure/B12382186.png)



